4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 400076-67-7
Cat. No.: VC4571988
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400076-67-7 |
|---|---|
| Molecular Formula | C15H10ClN3O3 |
| Molecular Weight | 315.71 |
| IUPAC Name | 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H |
| Standard InChI Key | LLRYPUYQLVWBKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Introduction
Chemical and Physical Properties
Table 1: Molecular Data of 4-(2-Chlorophenyl)-2-(3-Nitrophenyl)-1,2-Dihydro-3H-Pyrazol-3-one
| Property | Value | Source |
|---|---|---|
| CAS Number | 400076-67-7 | |
| Molecular Formula | C₁₅H₁₀ClN₃O₃ | |
| Molecular Weight | 315.71 g/mol | |
| SMILES | C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)N+[O-])Cl | |
| InChIKey | LLRYPUYQLVWBKT-UHFFFAOYSA-N |
Synthesis and Preparation Methods
Condensation-Cyclization Reactions
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Phenylhydrazine and Carbonyl Precursors: Reacting phenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., aldehydes or ketones) under basic conditions (e.g., NaOH) to form the pyrazolone core.
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Substituent Introduction: Post-cyclization, nitrophenyl and chlorophenyl groups are introduced via electrophilic substitution or coupling reactions .
Multi-Step Synthesis Pathways
For nitro-substituted pyrazolones:
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Nitration of Precursors: Introducing nitro groups at specific positions using nitric acid or nitroating agents.
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Chlorination: Incorporating chlorine via electrophilic aromatic substitution or halogenation of aryl rings .
Table 2: Comparative Synthesis of Pyrazolone Derivatives
Structural and Spectroscopic Characterization
X-ray Crystallography Insights
While no direct crystallographic data exists for this compound, related pyrazolines (e.g., N1-aryl-2-pyrazolines) provide structural insights:
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Bond Lengths:
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Dihedral Angles: Pyrazoline rings exhibit slight puckering (5.4–10.9°) to minimize steric strain .
NMR and Mass Spectrometry
Predicted spectroscopic features (based on analogs):
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¹H NMR:
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Chlorophenyl protons: Split into multiplets (δ 7.1–7.8 ppm).
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Nitrophenyl protons: Downfield shifts (δ 7.5–8.3 ppm).
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MS: Molecular ion peak at m/z 315.71 (M⁺) with fragmentation patterns indicative of nitro and chloro groups .
Biological Activity and Applications
Anticancer Research
Pyrazolones with electron-withdrawing groups (e.g., nitro) inhibit kinase activity and exhibit antiproliferative effects:
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NSCLC Cell Lines: 1,3-Diarylpyrazolones arrest cell cycles at G2/M phase, reducing tumor growth .
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Kinase Inhibition: Pyrano[2,3-c]pyrazole derivatives show selectivity for specific kinases, though direct data for this compound is lacking .
Table 3: Biological Activity of Related Pyrazolones
Comparative Analysis with Analogous Compounds
Structural Variants
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one | 3-Nitrophenyl, 4-phenyl | Simplified aromatic system |
| 4-(2-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | 2-Chlorophenyl, 3-nitrophenyl | Enhanced steric/electronic effects |
Future Research Directions
Unresolved Questions
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Synthetic Optimization: Developing high-yield, scalable routes for this compound.
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Target-Specific Studies: Investigating interactions with enzymes (e.g., kinases) via molecular docking.
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Toxicity Profiling: Evaluating in vivo toxicity and pharmacokinetics.
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